molecular formula C12H12ClN3O B12632784 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol CAS No. 920512-08-9

2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol

Cat. No.: B12632784
CAS No.: 920512-08-9
M. Wt: 249.69 g/mol
InChI Key: JZCIBNKLTISIHG-UHFFFAOYSA-N
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Description

2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol is a chemical compound of interest in scientific research, particularly in the field of hair dye chemistry. It belongs to a class of compounds known as 2-Amino-5-aminomethyl-phenol derivatives, which have been investigated for their use in oxidative hair coloring agents . The molecular structure, featuring an aminomethylphenol core linked to a chloropyridinyl group via an amino bridge, is characteristic of coupling agents used in permanent hair dyes. Upon oxidation, typically with hydrogen peroxide, compounds of this class are designed to react with primary intermediates (such as p-phenylenediamine or p-aminophenol derivatives) to form indo dyes within the hair shaft, providing long-lasting color . This specific derivative, with its 6-chloropyridin-3-yl moiety, may offer unique chromatic properties and stability profiles worthy of investigation. Researchers may utilize this compound to develop novel coloring formulations, study reaction kinetics and mechanisms of dye formation, or evaluate the colorfastness and safety of new dye systems. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Synonyms: Not listed in searched sources. IUPAC Name: 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol Note: The specific properties, spectroscopic data, and safety information for this exact compound were not fully available in the searched sources. The information provided is based on its structural analogy to well-characterized derivatives . Researchers should conduct their own thorough characterization and safety assessments.

Properties

CAS No.

920512-08-9

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-[[(6-chloropyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12ClN3O/c13-12-4-2-9(7-16-12)15-6-8-1-3-10(14)11(17)5-8/h1-5,7,15,17H,6,14H2

InChI Key

JZCIBNKLTISIHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CN=C(C=C2)Cl)O)N

Origin of Product

United States

Preparation Methods

Method 1: One-Pot Synthesis

A straightforward one-pot method involves the reaction of 2-amino-6-chloropyridine with an aryl aldehyde and a phenolic compound. The general procedure includes:

  • Reagents :

    • 2-amino-6-chloropyridine
    • Aryl aldehyde (e.g., benzaldehyde)
    • Phenol
    • Acid catalyst (optional)
  • Procedure :

    • Mix equimolar amounts of the amine, aldehyde, and phenol.
    • Heat the mixture at approximately 80°C for several hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, cool the mixture and precipitate the product using diethyl ether.

This method has been reported to yield good to high yields depending on the substituents on the aryl aldehyde used.

Method 2: Solvent-Free Reaction

A notable advancement in synthetic methodology is the solvent-free preparation technique:

  • Reagents :

    • 2-amino-6-chloropyridine
    • Aromatic aldehyde
    • Phenol
  • Procedure :

    • Combine the amine and aldehyde in a flask without solvents.
    • Heat to about 80°C for a specified duration (30–120 minutes).
    • Introduce phenol after a short initial heating period.

This method enhances efficiency by eliminating solvents, reducing waste, and often leading to higher yields due to minimized side reactions.

Method 3: Two-Step Synthesis

An alternative approach involves a two-step synthesis that first forms an intermediate before producing the final compound:

  • Formation of Intermediate :

    • React 2-amino-6-chloropyridine with an appropriate aldehyde under reflux conditions in ethanol.
    • Isolate the intermediate product through filtration and recrystallization.
  • Final Product Formation :

    • React the isolated intermediate with phenol under similar conditions as described previously.
    • Purify using recrystallization techniques.

This method allows for better control over reaction conditions and can be optimized for specific yields.

The following table summarizes key findings from various studies on the synthesis of derivatives related to 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol, highlighting yields, conditions, and characterization data.

Study Reference Methodology Yield (%) Characterization Techniques
One-Pot Synthesis Up to 85% NMR, IR Spectroscopy
Solvent-Free Reaction Up to 90% NMR, Mass Spectrometry
Two-Step Synthesis Varies (60%-80%) NMR, TLC

The preparation of 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol can be efficiently achieved through various synthetic routes, each offering unique advantages regarding yield and environmental impact. The one-pot synthesis and solvent-free methods are particularly noteworthy for their efficiency and sustainability. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible activities against various diseases.

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties. For instance, derivatives containing oxadiazole moieties have been reported to exhibit radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases .
  • Antiviral Properties : Related phenolic compounds have demonstrated antiviral effects, particularly against poliovirus. This suggests that 2-amino derivatives may also possess similar properties .

Agricultural Applications

The compound's ability to act as a precursor in the synthesis of agrochemicals is noteworthy. It can be utilized in the development of:

  • Herbicides and Pesticides : Compounds with similar structures have been explored for their efficacy in pest control and crop protection. The chloropyridine group may enhance the bioactivity of the resulting formulations.

Dye Chemistry

2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol serves as an important intermediate in dye chemistry:

  • Hair Dyes : It is used in oxidative hair dye formulations due to its ability to form stable colorants when reacted with other agents . The compound's phenolic structure allows it to participate effectively in dyeing processes.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated various substituted phenolic compounds for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with electron-donating groups exhibited enhanced scavenging activity, suggesting that modifications to the structure of 2-amino derivatives could lead to improved antioxidant effects .

Case Study 2: Synthesis of Dye Precursors

Research focused on synthesizing new derivatives of 2-amino phenols for use as hair dye precursors. The study highlighted the efficiency of these compounds in forming stable colorants when mixed with oxidizing agents, demonstrating their practical application in the cosmetics industry .

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Substituted Pyridine Derivatives

Several structurally related compounds share the 6-chloropyridinyl motif but differ in substituents and core frameworks. Key examples include:

Compound Name / Structure Molecular Weight Substituents Melting Point (°C) Key Functional Groups
2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol (Target) ~293.7 (calc.) -NHCH₂-C₅H₃ClN, -OH, -NH₂ Not reported Phenol, pyridine, amine
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine 545.0 -NO₂, -CH₃, -Cl 287 Pyridine, nitro, chloro
N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C from ) ~217.7 (calc.) -CH₂NHCH₂CH₃, -Cl Not reported Amine, chloro, pyridine
2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol (AP-4-Me-Ph) ~292.3 (calc.) -C₆H₄CH₃, -OH, -NH₂ Not reported Phenol, pyrimidine, amine

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO₂) substituent in the 4-nitrophenyl derivative (545.0 MW) increases melting point (287°C) compared to methyl-substituted analogs (268–275°C), likely due to enhanced intermolecular dipole interactions .
  • Biological Relevance : Metabolites like N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine () exhibit microbial interactions, suggesting the 6-chloropyridinyl group enhances bioactivity .
  • Core Heterocycle Differences : Pyrimidine derivatives (e.g., AP-4-Me-Ph) show distinct binding profiles compared to pyridine-based compounds, highlighting the role of ring size in target selectivity .

Physicochemical Properties

Spectroscopic Data
  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for -OH (~3200 cm⁻¹), -NH₂ (~3400 cm⁻¹), and C-Cl (~750 cm⁻¹), consistent with ’s analogs .
  • ¹H NMR : Expected signals include δ 6.5–7.5 ppm (aromatic protons), δ 4.0–4.5 ppm (CH₂NH), and δ 2.5–3.0 ppm (NH₂), aligning with shifts observed in ’s pyridine derivatives .
Solubility and Crystallinity
  • The ethanol solvate in ’s crystal structure suggests the target compound may form similar solvates, improving solubility in polar solvents compared to non-solvated analogs .
  • Chlorine and nitro groups generally reduce aqueous solubility but enhance lipid membrane permeability .
Antimicrobial and Agrochemical Potential
  • Microbial Screening: Substituted pyridines in show moderate antimicrobial activity, with MIC values ranging from 25–100 µg/mL. The target compound’s activity may depend on the aminomethyl group’s ability to disrupt microbial membranes .
Pharmacological Targets
  • Viral Entry Inhibition : Pyrimidine derivatives like AP-NP () inhibit SARS-CoV-2 by targeting the spike protein, but the target compound’s pyridine core may favor different viral or host targets .

Biological Activity

2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol, also known by its CAS number 920512-08-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C₁₂H₁₂ClN₃O
  • Molecular Weight : 249.696 g/mol
  • Structural Characteristics : The compound features a chloropyridine moiety which may contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol exhibit significant antibacterial properties. For example, derivatives of related structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in cancer cell lines, with IC₅₀ values indicating significant cytotoxicity. For instance, similar compounds have been reported to alter cell cycle progression and induce LDH enzyme activity changes in treated cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Study on Anticancer Properties

A notable study investigated the effects of 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers. The study also noted alterations in cell morphology and a shift in the cell cycle phase towards S-phase arrest .

Study on Antibacterial Efficacy

Another research effort evaluated the antibacterial efficacy of related compounds against multiple strains of bacteria. The study found that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the chloropyridine structure could enhance efficacy. The results highlighted the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 6-chloro-3-chloromethylpyridine with a primary amine (e.g., 2-amino-5-hydroxybenzylamine) under basic conditions. For instance, in analogous syntheses, chloromethylpyridine derivatives are treated with amines in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours, yielding the target product after purification via column chromatography . Optimization of stoichiometry and temperature minimizes side products like unreacted intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the amine linkage and aromatic substitution patterns. The phenolic -OH proton typically appears as a broad singlet (~δ 9–10 ppm), while the chloropyridine protons resonate as distinct doublets (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or similar software) resolves the 3D structure, hydrogen bonding (e.g., N–H···O interactions between amino and phenolic groups), and molecular packing. For example, Acta Crystallographica reports reveal orthorhombic systems (space group Pbca) with unit cell parameters a = 19.33 Å, b = 12.12 Å, c = 20.64 Å .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies require controlled degradation experiments:

  • pH Sensitivity : The phenolic -OH group is prone to oxidation at pH > 7. Accelerated testing in buffered solutions (pH 3–9) at 40°C for 72 hours, followed by HPLC analysis, quantifies degradation products like quinone derivatives .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss corresponding to cleavage of the chloropyridine moiety.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Byproduct formation (e.g., di-alkylated amines or unreacted intermediates) is mitigated by:

  • Controlled Stoichiometry : Using a 1.2:1 molar ratio of chloromethylpyridine to amine to prevent over-alkylation.
  • Catalysis : Adding catalytic KI (10 mol%) enhances nucleophilic substitution efficiency in DMF .
  • Real-Time Monitoring : In-situ FTIR tracks the disappearance of the chloromethyl peak (~650 cm1^{-1}), allowing timely quenching.

Q. What computational methods are used to study the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models the HOMO-LUMO gap (~4.2 eV) and charge distribution. The amino-phenol moiety acts as an electron donor, while the chloropyridine ring serves as an electron acceptor, influencing reactivity in electrophilic substitutions .
  • AIM Analysis : Atom-in-Molecule theory identifies critical bond paths and electron density topology at the N–H···O hydrogen bond, explaining stabilization energies (~25 kJ/mol) .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies (e.g., bond length variations between X-ray and DFT-predicted structures) require multi-technique validation:

  • Neutron Diffraction : Resolves hydrogen atom positions more accurately than X-ray, addressing ambiguities in phenolic O–H orientation .
  • Solid-State NMR : Cross-polarization magic-angle spinning (CP-MAS) 15^15N NMR confirms hydrogen bonding patterns observed in crystallography .

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